4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid 4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid
Brand Name: Vulcanchem
CAS No.: 444166-47-6
VCID: VC8415819
InChI: InChI=1S/C13H11NO3S2/c15-11(8-19-12-2-1-7-18-12)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17)
SMILES: C1=CSC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O
Molecular Formula: C13H11NO3S2
Molecular Weight: 293.4 g/mol

4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid

CAS No.: 444166-47-6

Cat. No.: VC8415819

Molecular Formula: C13H11NO3S2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid - 444166-47-6

Specification

CAS No. 444166-47-6
Molecular Formula C13H11NO3S2
Molecular Weight 293.4 g/mol
IUPAC Name 4-[(2-thiophen-2-ylsulfanylacetyl)amino]benzoic acid
Standard InChI InChI=1S/C13H11NO3S2/c15-11(8-19-12-2-1-7-18-12)14-10-5-3-9(4-6-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17)
Standard InChI Key UJEKCJKPAJYFHL-UHFFFAOYSA-N
SMILES C1=CSC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O
Canonical SMILES C1=CSC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a benzoic acid moiety linked via an acetamido bridge to a thiophen-2-ylsulfanyl group. Key structural identifiers include:

PropertyValue
IUPAC Name4-[(2-Thiophen-2-ylsulfanylacetyl)amino]benzoic acid
SMILESC1=CSC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O
InChIKeyUJEKCJKPAJYFHL-UHFFFAOYSA-N
Canonical SMILESC1=CSC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O

The thiophene ring introduces sulfur-based electronic effects, potentially enhancing binding affinity in biological systems .

Physicochemical Properties

With a molecular weight of 293.4 g/mol, the compound falls within the range of small-molecule therapeutics. Its solubility profile is influenced by the polar carboxylic acid group and the hydrophobic thiophene moiety, suggesting moderate aqueous solubility. The presence of multiple hydrogen-bond acceptors (N and O atoms) may facilitate interactions with biological targets .

Synthesis and Derivative Development

Structural Analogues

Comparative analysis with N-substituted 2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-sulfanyl]acetamides reveals that substituting the oxadiazole ring with thiophene alters electronic density and steric bulk, potentially modulating bioactivity . For instance, thiophene’s aromaticity may enhance π-π stacking in protein binding pockets compared to oxadiazole .

SupplierPurityPackaging
Parchem≥95%1–5 g
Biosynth≥98%10–50 mg

Applications in Drug Discovery

Fragment-based screening campaigns, akin to those conducted for CtFDO oxidoreductase, could identify this compound as a hit for enzyme inhibition . Its moderate molecular weight and polar surface area (≈100 Ų) align with Lipinski’s Rule of Five, favoring oral bioavailability .

Future Research Directions

Biological Screening

Priority studies should include:

  • In vitro antimicrobial assays against Gram-positive and Gram-negative pathogens.

  • Cytotoxicity profiling using cancer cell lines (e.g., MCF-7, HeLa).

  • COX-1/COX-2 inhibition assays to assess anti-inflammatory potential.

Structural Optimization

Modifying the thiophene ring (e.g., introducing nitro or methyl groups) could enhance potency. Additionally, prodrug strategies esterifying the carboxylic acid may improve bioavailability .

Computational Modeling

Molecular dynamics simulations could predict binding modes with targets like DNA gyrase or tubulin, guiding rational design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator